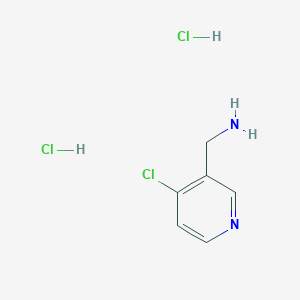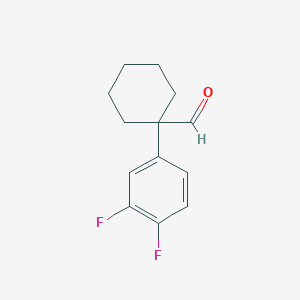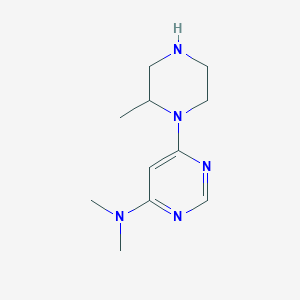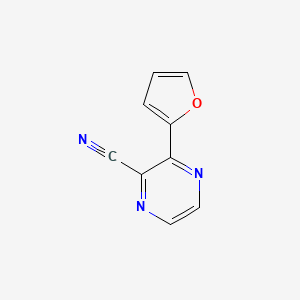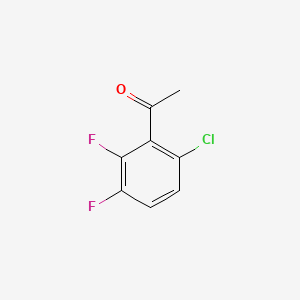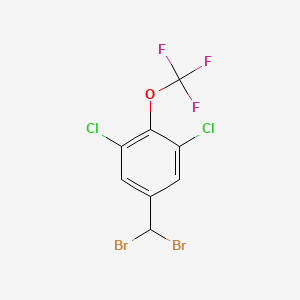
1,3-Dichloro-5-(dibromomethyl)-2-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring substituted with dichloro, dibromomethyl, and trifluoromethoxy groups .Physical and Chemical Properties Analysis
This compound appears as a white to pale yellow or clear colorless to pale yellow fused/crystalline solid or liquid as melt . The assay (GC) is ≥96.0% .Aplicaciones Científicas De Investigación
Halogenation and Stability Studies
Research on related chemical structures, such as the halogenation of trifluoromethoxy and bis(trifluoromethoxy)benzenes, reveals controlled chlorination producing mono-, di-, tri-, and tetrachloro derivatives, highlighting the thermal stability of these polychlorinated compounds at 200°–250°. These studies are crucial for understanding the reactivity and stability of complex halogenated organic compounds, including 1,3-Dichloro-5-(dibromomethyl)-2-(trifluoromethoxy)benzene, in various chemical reactions and potential applications in material science and organic synthesis (Herkes, 1977).
Synthesis Techniques and Applications
The regioselective synthesis of 1-(2,6-Dichloro-4-Trifluoromethyl-phenyl)-4-Alkyl-1H-[1,2,3]-Triazoles demonstrates an efficient method involving the use of 1,3-dipolar cycloaddition, showcasing potential pathways for creating novel organic compounds that could be applied in developing new pharmaceuticals or advanced materials. This synthesis technique underscores the versatility of similar benzene derivatives in facilitating diverse chemical transformations (Hu et al., 2008).
Advanced Material Development
The synthesis of novel mono-component P-Br synergistic flame retardant 1,3-bis(5,5-dibromomethyl-1,3-dioxaphosphorinanyl-2-oxy) benzene, derived from similar processes that could involve this compound, illustrates the creation of materials with high thermal stability and excellent char-forming properties. This application is particularly significant in enhancing fire safety in various materials, indicating the potential of such compounds in the development of advanced flame retardants (Tang Bao-hua, 2010).
Propiedades
IUPAC Name |
1,3-dichloro-5-(dibromomethyl)-2-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br2Cl2F3O/c9-7(10)3-1-4(11)6(5(12)2-3)16-8(13,14)15/h1-2,7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHMAPJBMZRNDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC(F)(F)F)Cl)C(Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br2Cl2F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.81 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
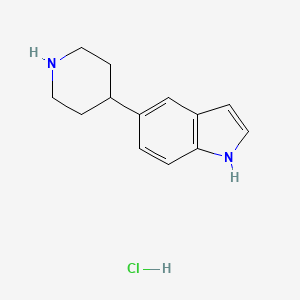

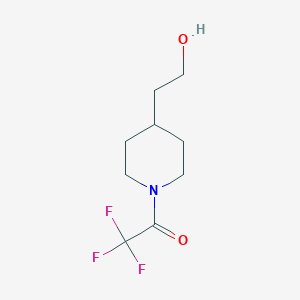

![2-(Piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine dihydrochloride](/img/structure/B1472055.png)
![2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride](/img/structure/B1472056.png)
![N-{[1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide hydrochloride](/img/structure/B1472058.png)

